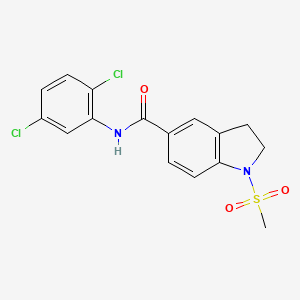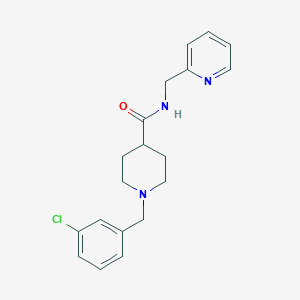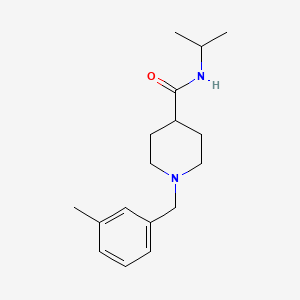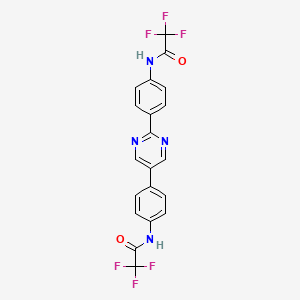![molecular formula C23H28N2O5S2 B3452229 1,5-DIMETHYL-3,7-BIS(4-METHYLBENZENESULFONYL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE](/img/structure/B3452229.png)
1,5-DIMETHYL-3,7-BIS(4-METHYLBENZENESULFONYL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE
Overview
Description
1,5-DIMETHYL-3,7-BIS(4-METHYLBENZENESULFONYL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE is a complex organic compound belonging to the class of diazabicyclo nonanes. This compound is characterized by its unique bicyclic structure, which includes two sulfonyl groups attached to methylbenzene rings. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-3,7-BIS(4-METHYLBENZENESULFONYL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-3,7-BIS(4-METHYLBENZENESULFONYL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1,5-DIMETHYL-3,7-BIS(4-METHYLBENZENESULFONYL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 1,5-DIMETHYL-3,7-BIS(4-METHYLBENZENESULFONYL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s sulfonyl groups can form strong interactions with these targets, leading to inhibition or activation of their functions .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one: Similar in structure but lacks the sulfonyl groups, resulting in different reactivity and biological activity.
9-Borabicyclo[3.3.1]nonane: Another bicyclic compound with distinct chemical properties and applications.
Uniqueness
1,5-DIMETHYL-3,7-BIS(4-METHYLBENZENESULFONYL)-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE is unique due to the presence of two sulfonyl groups, which significantly enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1,5-dimethyl-3,7-bis-(4-methylphenyl)sulfonyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2/c1-17-5-9-19(10-6-17)31(27,28)24-13-22(3)15-25(16-23(4,14-24)21(22)26)32(29,30)20-11-7-18(2)8-12-20/h5-12H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQIVNWLEQCYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CN(CC(C2)(C3=O)C)S(=O)(=O)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B3452163.png)
![1-[4-(BENZYLSULFONYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE](/img/structure/B3452167.png)


![4-[4-[(4-Bromophenyl)methoxy]phenyl]-1,3-thiazol-2-amine](/img/structure/B3452190.png)
![3-[7-(3-CARBOXYPHENYL)-1,3,6,8-TETRAOXO-3,6,7,8-TETRAHYDROBENZO[LMN][3,8]PHENANTHROLIN-2(1H)-YL]BENZOIC ACID](/img/structure/B3452203.png)

![2-{[1,1'-BIPHENYL]-2-YL}-1,3-DIOXO-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE](/img/structure/B3452211.png)
![5-[[3-carboxy-4-(propanoylamino)phenyl]methyl]-2-(propanoylamino)benzoic acid](/img/structure/B3452216.png)

![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3452230.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3-nitrobenzamide](/img/structure/B3452232.png)
![6',7'-dimethoxy-1'-(3-nitrophenyl)-3'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B3452237.png)
